ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS: 311326-23-5; ChemSpider ID: 2375780) is a pyran derivative characterized by a 4H-pyran core with diverse substituents, including a 3-chlorophenyl group at position 4, a phenyl group at position 2, and functional groups such as cyano (-CN), amino (-NH₂), and an ethyl carboxylate ester (-COOEt) at positions 5, 6, and 3, respectively . Its molecular formula is C₂₁H₁₇ClN₂O₃, with a molecular weight of 380.83 g/mol and physicochemical properties including a logP of 4.095, indicative of moderate lipophilicity .
Properties
Molecular Formula |
C21H17ClN2O3 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H17ClN2O3/c1-2-26-21(25)18-17(14-9-6-10-15(22)11-14)16(12-23)20(24)27-19(18)13-7-4-3-5-8-13/h3-11,17H,2,24H2,1H3 |
InChI Key |
CJIDRGSQLAHFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Cl)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Data:
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% |
| Yield | 96% |
| Reaction time | 35 minutes |
| Purity | >99% (HPLC) |
The mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization (Scheme 1). Meglumine facilitates proton transfer, enhancing reaction kinetics. The catalyst is recoverable for four cycles without significant activity loss.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation accelerates the reaction under solvent-free conditions:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst loading | 100 mg per mmol substrate |
| Yield | 100% |
| Energy consumption | 150 W |
This method eliminates solvent waste and reduces reaction time from hours to minutes. The catalyst is separable via acetone precipitation.
Snail Shell (CaCO3)-Catalyzed Synthesis
Snail shell powder (aragonite phase) serves as a low-cost, eco-friendly catalyst:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst loading | 0.15 g per 2 mmol substrate |
| Yield | 87% |
| Surface area | 12.4 m²/g (BET analysis) |
The calcium carbonate in snail shells activates carbonyl groups, promoting cyclization. This method is ideal for large-scale production due to catalyst abundance.
KF-Al2O3-Mediated Synthesis
Potassium fluoride supported on alumina (KF-Al2O3) enhances basicity and recyclability:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% |
| Yield | 91% |
| Recyclability | 4 cycles (90% yield retention) |
KF-Al2O3 increases the nucleophilicity of malononitrile, accelerating Knoevenagel adduct formation. The protocol is compatible with electron-withdrawing and donating substituents.
Water-Mediated Synthesis
Aqueous conditions minimize environmental impact:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Yield | 85% |
| Purity | 98% (recrystallized) |
This method avoids hazardous organic solvents, aligning with green chemistry principles.
Mechanochemical Ball Milling
Solid-state synthesis using POPI catalyst (polyethylene glycol–immobilized piperidine):
Key Data:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% |
| Yield | 95% |
| Energy efficiency | 40% reduction vs. conventional methods |
Mechanochemistry enhances mass transfer and reduces side reactions, making it suitable for industrial applications.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time | Yield | Scalability |
|---|---|---|---|---|---|
| Meglumine | Meglumine | Ethanol:water | 35 min | 96% | High |
| Microwave | Decaniobate | Solvent-free | 1 h | 100% | Medium |
| Snail shell | CaCO3 | Methanol | 2 h | 87% | High |
| KF-Al2O3 | KF-Al2O3 | Ethanol | 3 h | 91% | High |
| Water-mediated | Piperidine | Water:ethanol | 6 h | 85% | Medium |
| Ball milling | POPI | Solvent-free | 20 min | 95% | High |
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its functional groups :
-
Amino group (–NH₂) : Participates in hydrogen bonding or acts as a nucleophile.
-
Cyano group (–C≡N) : Enhances electron-withdrawing effects, influencing electrophilic substitution.
-
Carboxylate ester (–COOEt) : Susceptible to hydrolysis under acidic/basic conditions.
Common reactions include :
-
Hydrolysis of the ester group :
-
Reaction: (under acidic/basic conditions).
-
Significance: Generates carboxylic acid derivatives, useful for biological interactions.
-
-
Nucleophilic substitution :
-
Example: Replacement of the 3-chlorophenyl substituent via aromatic nucleophilic substitution (e.g., with amines or hydroxide ions).
-
-
Alkylation :
-
The amino group may undergo alkylation (e.g., with alkyl halides) to form amine derivatives, altering solubility or reactivity.
-
Analytical Characterization
Spectral data confirms structural integrity:
-
NMR spectroscopy : Identifies proton environments, particularly for the pyran ring and substituents.
-
Mass spectrometry : Validates molecular weight (e.g., for related analogs).
Challenges and Considerations
-
Selectivity : Multi-step synthesis requires precise control of reaction conditions to avoid side products.
-
Stability : The cyano group’s reactivity necessitates careful handling to prevent unintended polymerization or degradation.
-
Scale-up : Industrial production may employ continuous flow reactors to optimize yields and reduce costs.
Scientific Research Applications
Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate exhibits a range of biological activities that make it a valuable compound for research.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to standard antibiotics.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |
In studies, it has shown effectiveness against multi-drug resistant strains, which highlights its potential as a lead compound for antibiotic development.
Antifungal Activity
In addition to its antibacterial effects, this compound has antifungal activity against strains such as Candida albicans. The mechanism appears to involve disruption of cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound selectively induces apoptosis in cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 value for MCF-7 cells was reported at approximately 15 μM, indicating its potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant strains, emphasizing its potential as a lead compound for antibiotic development.
-
Cytotoxic Effects :
- Research published in Cancer Letters reported that the compound significantly reduced cell viability in MCF-7 cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism in Aryl Substituents
The position of the chloro group on the phenyl ring at position 4 significantly influences electronic and steric properties:
- 3-Chlorophenyl derivative (target compound) : Exhibits a balance of lipophilicity (logP 4.095) and moderate solubility (LogSw -4.57) .
- 4-Chlorophenyl analogue (CAS: N/A) : Reported in mixed-ligand metal complexes with 1,10-phenanthroline, demonstrating antimicrobial activity against E. coli and S. aureus .
- 2-Chlorophenyl analogue (CAS: 41799-80-8) : Similar molecular weight (380.83 g/mol) but distinct crystallographic packing due to altered hydrogen-bonding interactions .
Table 1: Positional Isomer Comparison
Substituent Variations at Position 2
The substituent at position 2 affects steric bulk and hydrogen-bonding capacity:
Table 2: Position 2 Substituent Impact
Aryl Group Modifications at Position 4
Table 3: Position 4 Aryl Group Variations
Functional Group Additions and Modifications
- Cyano (-CN) and amino (-NH₂) groups: Common across analogues, facilitating hydrogen bonding (e.g., N–H⋯O/N interactions in ) .
- Ethoxycarbonyl (-COOEt) : Enhances stability compared to methyl esters (e.g., ) .
- Sulfanyl derivatives (CAS: 445385-25-1) : Introduce thioether linkages for targeted drug delivery .
Biological Activity
Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate, a compound belonging to the pyran class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 380.824 g/mol. The compound exhibits a boiling point of 595.3ºC and a density of 1.34 g/cm³, indicating its stability under various conditions .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, a study evaluating several pyran derivatives found that this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity, with some derivatives achieving MIC values as low as 0.22 μg/mL .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Other Pyran Derivative | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. A structure–activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group is crucial for enhancing antiproliferative activity against cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer). The compound exhibited significant growth inhibition with IC50 values in the micromolar range .
Case Study: In Vitro Evaluation
In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation effectively. The mechanism was linked to the activation of caspases and modulation of cell cycle proteins .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. This compound has shown potential in reducing inflammatory markers in animal models. A study indicated that treatment with this compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory conditions .
Q & A
Q. Advanced: How do solvent systems and catalysts influence reaction kinetics and regioselectivity?
Alternative methodologies employ ionic liquids (e.g., [2-aminobenzoato][PF₆]) as dual solvent-catalyst systems. These reduce reaction times (<2 hours) and improve yields (85–92%) by stabilizing intermediates through hydrogen bonding. Kinetic studies using in situ FT-IR or NMR can monitor intermediate formation, while computational modeling (DFT) predicts regioselectivity based on frontier molecular orbital interactions .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
FT-IR : Confirm the presence of functional groups:
- NH₂ stretching (3350–3250 cm⁻¹).
- C≡N (2220–2200 cm⁻¹).
- Ester C=O (1700–1680 cm⁻¹).
¹H/¹³C NMR : Assign substituent positions via chemical shifts. For example, the 3-chlorophenyl group shows distinct aromatic protons at δ 7.3–7.5 ppm, while the pyran ring’s C-4 carbon appears at ~65 ppm .
Q. Advanced: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
SC-XRD with SHELXL refinement provides absolute stereochemistry and bond parameters. For this compound:
- Triclinic crystal system (space group P1) with unit cell dimensions a = 8.0856 Å, b = 9.3193 Å.
- Anisotropic displacement parameters (ADPs) reveal minimal disorder in the pyran ring.
- Hydrogen-bonding networks (N–H⋯N, N–H⋯O) stabilize the lattice .
Advanced: How can conformational polymorphism affect physicochemical properties?
Methodological Answer:
Polymorphs arise from variations in supramolecular packing. For a structurally similar pyran carboxylate:
- Polymorph I : N–H⋯N interactions dominate, forming helical chains.
- Polymorph II : C–H⋯π interactions create layered structures.
Analytical Workflow :
PXRD : Compare experimental and simulated patterns to identify polymorphic phases.
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 12% H-bond contribution in Polymorph I vs. 8% in II).
Thermal Analysis (DSC) : Polymorph II shows a 5°C higher melting point due to stronger lattice energy .
Basic: How is catalyst recyclability evaluated in the synthesis of this compound?
Methodological Answer:
KF-Al₂O₃ catalyst reuse is tested over four cycles:
| Cycle | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 93 |
| 3 | 91 |
| 4 | 90 |
| Post-reaction, the catalyst is filtered, washed with ethyl acetate, and dried at 100°C. ICP-MS confirms minimal K⁺ leaching (<0.2 wt%) . |
Advanced: What computational tools model electronic properties and reactivity?
Methodological Answer:
DFT Calculations (B3LYP/6-311G )**:
- Optimize geometry and calculate electrostatic potential maps to identify nucleophilic (pyran O) and electrophilic (C≡N) sites.
- Natural Bond Orbital (NBO) analysis reveals hyperconjugation between NH₂ and the pyran ring (stabilization energy: ~25 kcal/mol).
Molecular Dynamics (MD) Simulations : Predict solubility in polar solvents (e.g., DMSO) via solvation free energy calculations (ΔG ≈ −4.2 kcal/mol) .
Advanced: How are crystallographic software suites (e.g., SHELX, WinGX) utilized in structure refinement?
Methodological Answer:
Data Processing (SHELX) :
- SHELXD : Solve phases via dual-space methods (e.g., charge flipping).
- SHELXL : Refine anisotropic displacement parameters with a weighting scheme (wR < 0.15).
Visualization (WinGX/ORTEP) : Generate thermal ellipsoid plots to assess positional disorder. For example, the 3-chlorophenyl group shows ADPs < 0.02 Ų, indicating minimal thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
